(3-methyl-3H-diazirin-3-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-4(5-6-4)2-3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJXSJIJTWBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294415 | |
| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-95-3 | |
| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-3H-diazirin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 3h Diazirin 3 Yl Acetic Acid and Its Derivatives
Foundational Synthetic Routes to the 3-Methyl-3H-diazirine Core
The construction of the 3-methyl-3H-diazirine core is a cornerstone of the synthesis of (3-methyl-3H-diazirin-3-yl)-acetic acid and its derivatives. The most prevalent and well-established method begins with a suitable ketone precursor. This approach involves a multi-step sequence that transforms the carbonyl group into the strained three-membered diazirine ring.
The general synthetic pathway can be summarized as follows:
Oxime Formation: The synthesis typically commences with the reaction of a methyl ketone with hydroxylamine, often in the presence of a base like pyridine (B92270), to form an oxime.
O-Sulfonylation: The resulting oxime is then treated with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, to convert the hydroxyl group into a good leaving group, forming an O-sulfonylated oxime.
Diaziridine Formation: The O-sulfonylated oxime is subsequently reacted with ammonia. This step proceeds via a nucleophilic attack, leading to the formation of a diaziridine, a three-membered ring containing one carbon and two nitrogen atoms. wikipedia.org
Oxidation to Diazirine: The final step is the oxidation of the diaziridine to the corresponding diazirine. wikipedia.org Various oxidizing agents can be employed for this transformation, with iodine and silver oxide being commonly used. researchgate.net This oxidation introduces the double bond between the two nitrogen atoms, completing the formation of the 3H-diazirine ring.
An alternative approach for the synthesis of the diaziridine intermediate involves the direct reaction of a ketone with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia. acs.org This method can streamline the process by bypassing the separate oximation and sulfonylation steps.
For aryl-substituted diazirines, such as 3-aryl-3-(trifluoromethyl)diazirines, the synthesis also generally follows the ketone-to-diazirine pathway, starting from the corresponding aryl trifluoromethyl ketone. nih.gov
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Oxime Formation | Ketone, Hydroxylamine hydrochloride, Base (e.g., Pyridine) | Oxime |
| 2. O-Sulfonylation | Oxime, Tosyl chloride or Mesyl chloride, Base | O-Sulfonylated oxime |
| 3. Diaziridine Formation | O-Sulfonylated oxime, Ammonia | Diaziridine |
| 4. Oxidation | Diaziridine, Oxidizing agent (e.g., I₂, Ag₂O) | 3H-Diazirine |
Strategies for Introducing the Acetic Acid Moiety
One common approach involves starting with a ketone that already contains a protected carboxylic acid functionality or a precursor group that can be readily converted to a carboxylic acid. For instance, a keto-ester can be carried through the diazirine formation sequence. The ester group, being relatively stable to the reaction conditions, can then be hydrolyzed in the final step to yield the desired carboxylic acid.
Alternatively, a functional group handle can be introduced, which is later converted to the acetic acid group. For example, a precursor molecule with a terminal alkyne or a protected alcohol can be used. The synthesis of 2-[3-(Dodec-11-yn-1-yl)-3H-diazirin-3-yl]acetic acid involved a Jones oxidation of the corresponding alcohol to the carboxylic acid. biorxiv.org This highlights a strategy where the diazirine is formed first, followed by the manipulation of a distal functional group to unmask the carboxylic acid.
Another modular strategy involves the synthesis of a diazirine-containing building block that can be coupled to a molecule containing the acetic acid moiety. This approach is particularly useful for creating a library of derivatives.
Modular Synthesis of Functionalized Analogs of this compound
The modular synthesis of functionalized analogs of this compound is a powerful approach that allows for the creation of a diverse range of photoaffinity probes. This strategy relies on the preparation of key building blocks that can be readily combined to generate the final target molecules.
A key strategy involves the synthesis of diazirine-containing amino acids, such as photo-leucine and photo-methionine, which can then be incorporated into peptides using standard solid-phase peptide synthesis. jst.go.jpnih.gov This allows for the precise placement of the photoreactive group within a peptide sequence. The synthesis of these unnatural amino acids often starts from a ketone precursor that is elaborated into the final amino acid structure containing the diazirine moiety. jst.go.jp
Another modular approach involves the preparation of a diazirine-containing molecule with a reactive handle, such as an amine or a carboxylic acid. This functionalized diazirine can then be coupled to various other molecules of interest. For example, a diazirine with a carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-containing molecule to form a stable amide bond. nih.gov Similarly, diazirine-containing amines can be synthesized and coupled to carboxylic acids. acs.org
The use of "click chemistry" has also become a popular modular strategy. A diazirine-containing molecule can be synthesized with a terminal alkyne or an azide (B81097) group. This allows for its efficient and specific conjugation to a partner molecule bearing the complementary functional group (an azide or alkyne, respectively) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net This method is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes.
| Modular Approach | Key Building Block | Coupling Chemistry | Example Application |
| Unnatural Amino Acid Synthesis | Diazirine-containing amino acid | Solid-phase peptide synthesis | Incorporation into peptides to probe protein-protein interactions. jst.go.jpnih.gov |
| Amide Bond Formation | Diazirine with a carboxylic acid or amine | Carbodiimide coupling (e.g., EDC), NHS ester formation | Attachment of the diazirine to a ligand or biomolecule. nih.gov |
| Click Chemistry | Diazirine with a terminal alkyne or azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Bio-conjugation to fluorescent tags or enrichment handles. nih.govresearchgate.net |
Purification and Characterization Techniques in Diazirine Synthesis
The purification and characterization of diazirine-containing compounds are crucial to ensure their identity, purity, and stability for subsequent applications. Due to their strained nature and photosensitivity, specific precautions and techniques are often employed.
Purification:
Flash Column Chromatography: This is a standard technique used to purify intermediates and the final diazirine products. acs.orgwustl.edu Care must be taken to protect the compounds from prolonged exposure to light during this process.
High-Performance Liquid Chromatography (HPLC): For higher purity requirements, reversed-phase HPLC is often used for the final purification of diazirine-containing probes.
Filtration and Extraction: Standard work-up procedures involving aqueous extraction and drying of the organic layer are commonly used to remove inorganic salts and other water-soluble impurities. nih.gov
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. The chemical shifts of the protons and carbons adjacent to the diazirine ring are characteristic and provide valuable structural information. wustl.edu For fluorinated analogs, ¹⁹F NMR is also a critical characterization tool. researchgate.net
Mass Spectrometry (MS): Mass spectrometry, including high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight of the synthesized compounds, providing further evidence of their identity.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N=N stretch of the diazirine ring, although this can sometimes be weak. The presence of other functional groups like carbonyls and hydroxyls is also readily confirmed. acs.org
UV-Vis Spectroscopy: UV-Vis spectroscopy is particularly important for characterizing the photochemical properties of diazirines. The diazirine group has a characteristic absorption maximum in the UV region (around 350-380 nm), and monitoring the disappearance of this peak upon irradiation can be used to determine the half-life of the photoreactive group. nih.gov
Given the potential for diazirines to isomerize to their linear diazo counterparts, it is essential to handle and store these compounds with care, typically in the dark and at low temperatures, to maintain their integrity.
Photoreactivity and Carbene Chemistry of 3 Methyl 3h Diazirin 3 Yl Acetic Acid
Mechanism of UV-Light Induced Photolysis of the Diazirine Ring
The core of (3-methyl-3H-diazirin-3-yl)-acetic acid's utility lies in the photoreactivity of its diazirine ring. The diazirine is a three-membered heterocycle containing a strained nitrogen-nitrogen double bond. researchgate.net This structure is kinetically stable in the dark but becomes highly reactive when exposed to ultraviolet (UV) light. tcichemicals.com
Generation and Reactivity of Carbene Intermediates from this compound
Upon photolysis, this compound generates a specific carbene: methyl(carboxyethyl)carbene. Carbenes are neutral chemical species containing a divalent carbon atom with six valence electrons, making them extremely reactive and short-lived. tcichemicals.com
The reactivity of the generated carbene is twofold. The primary and most utilized reaction is the formation of covalent bonds through insertion into various chemical bonds in its immediate vicinity. thermofisher.com However, two competing pathways can reduce the efficiency of the desired cross-linking:
Isomerization to a Diazo Compound : Aliphatic diazirines, such as the one in this compound, can undergo a competing rearrangement upon photoactivation to form a linear diazo isomer. nih.gov This diazo intermediate has its own distinct reactivity, primarily with nucleophiles. nih.govacs.org
Quenching and Rearrangement : If the generated carbene does not encounter a suitable reaction partner, it can be rapidly quenched by solvent molecules, particularly water. tcichemicals.comnih.gov It can also undergo internal rearrangement to form a stable olefin side-product, which terminates its reactivity. nih.gov
Chemoselectivity of Carbene Insertion Reactions (C-H, N-H, O-H, C=C)
The carbene generated from this compound is a highly energetic singlet species, enabling it to participate in a broad range of reactions. This "indiscriminate" reactivity is a key feature for its use in photoaffinity labeling, as it can form covalent bonds with molecules that may lack specific nucleophilic functional groups. nih.gov
The primary reactions of the carbene intermediate include:
X-H Insertion (X = C, N, O) : The carbene can insert directly into carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) single bonds. researchgate.netnih.gov This allows it to label nearly any amino acid side chain or the peptide backbone of a protein, making it a powerful tool for mapping protein-protein or protein-ligand interaction surfaces. thermofisher.comnih.gov
Addition to C=C Bonds : A classic reaction of carbenes is their addition across a carbon-carbon double bond (C=C) to form a stable cyclopropane (B1198618) ring. youtube.com This allows for the labeling of unsaturated fatty acids or specific amino acid residues like phenylalanine, tyrosine, and tryptophan, although this is less common than X-H insertion in typical biological applications.
A crucial aspect of the chemoselectivity of diazirine-based reagents is the parallel reactivity of the isomeric diazo intermediate. As mentioned, aliphatic diazirines can isomerize to diazo compounds which, unlike carbenes, react specifically with acidic protons. nih.govacs.org Notably, they can react with the carboxylic acid groups of aspartic and glutamic acid residues to form stable ester linkages. acs.org This dual reactivity means that while often described as non-specific, the labeling pattern can show a preference for certain residues depending on the dominant reaction pathway.
Table 1: Reactivity of Intermediates from this compound
| Reactive Intermediate | Target Functional Group | Bond Type | Resulting Linkage | Reference |
|---|---|---|---|---|
| Singlet Carbene | Alkane | C-H | New C-C Bond | nih.gov |
| Singlet Carbene | Amine/Amide | N-H | New C-N Bond | researchgate.net |
| Singlet Carbene | Hydroxyl/Water | O-H | New C-O Bond (Ether/Alcohol) | researchgate.net |
| Singlet Carbene | Alkene | C=C | Cyclopropane Ring | youtube.com |
| Diazo Isomer | Carboxylic Acid | O-H | Ester Bond | acs.org |
Stability of the Diazirine Moiety under Non-Irradiation Conditions for Research Design
A critical feature for any photo-activatable reagent is its stability before the intended activation. The diazirine moiety in this compound is significantly more stable under ambient, non-irradiating conditions than its linear diazo isomers and other photoreactive groups like aryl azides. researchgate.netthermofisher.com
This stability is essential for robust experimental design. It allows the compound to be incorporated into a biological system or experimental setup, which can then be allowed to reach equilibrium without premature, non-specific reactions occurring. The cross-linking reaction is only initiated upon deliberate exposure to a UV light source. Studies on various diazirine compounds have shown that they remain intact for extended periods when kept in the dark, but readily decompose upon irradiation. rsc.orgnih.gov For instance, research on related diazirine-containing polymers demonstrated stability for over 16 hours at 40°C in the absence of light. acs.org This high degree of stability in the dark, coupled with rapid activation by light, provides precise temporal control over the cross-linking process.
Table 2: Representative Stability of Diazirine Compounds
| Compound Type | Condition | Time | Remaining Diazirine (%) | Reference |
|---|---|---|---|---|
| Aryl Diazirine | Dark, 21°C in Methanol | 60 min | ~100% | rsc.org |
| Aryl Diazirine | Incandescent Light, 21°C | 60 min | ~95% | rsc.org |
| Heteroaromatic Diazirine | UV light (350 nm) | ~15 min | <10% | nih.gov |
| Diazirine Polymer | Dark, 60°C | Prolonged | Some degradation observed | acs.org |
Derivatization and Bioconjugation Strategies for 3 Methyl 3h Diazirin 3 Yl Acetic Acid
Covalent Coupling via the Carboxylic Acid Functional Group
The carboxylic acid group of (3-methyl-3H-diazirin-3-yl)-acetic acid serves as a versatile handle for covalent attachment to other molecules. axispharm.com Standard peptide coupling chemistries are frequently employed to form stable amide bonds with primary and secondary amines present in biomolecules or synthetic probes.
Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This active ester readily reacts with amine groups on target molecules to yield the desired conjugate. nih.govnih.gov
Table 1: Common Coupling Reagents for this compound
| Coupling Reagent Combination | Target Functional Group | Resulting Linkage |
| EDC/NHS | Primary Amine (-NH₂) | Amide Bond |
| DCC/HOBt | Primary Amine (-NH₂) | Amide Bond |
| Thionyl Chloride (SOCl₂) | Alcohol (-OH) | Ester Bond |
This direct coupling approach is fundamental to creating a wide array of photoaffinity probes where the diazirine group is positioned to report on molecular interactions upon photoactivation.
Incorporation of Bioorthogonal Click Chemistry Handles (e.g., Alkyne, Azide)
To enhance the versatility of diazirine-based probes, a "clickable" functionality, such as a terminal alkyne or an azide (B81097), is often incorporated into the probe's structure. nih.gov This strategy allows for a two-step labeling approach. First, the diazirine-containing molecule is allowed to interact with and photocrosslink to its biological target. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) bearing the complementary click chemistry handle is attached via a bioorthogonal click reaction. nih.govlumiprobe.com
The most common click reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This method offers high specificity and efficiency, even in complex biological systems. nih.govnih.gov Trifunctional building blocks containing a diazirine, a carboxylic acid for initial conjugation, and an alkyne or azide for subsequent click reaction are commercially available and widely used in the synthesis of such probes. sigmaaldrich.comsigmaaldrich.com
Table 2: Examples of Clickable Diazirine Building Blocks
| Compound Name | Functional Groups | CAS Number |
| 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid | Diazirine, Alkyne, Carboxylic Acid | 1450754-37-6 sigmaaldrich.com |
| 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine | Diazirine, Alkyne, Amine | 1450752-97-2 sigmaaldrich.com |
This modular approach provides greater flexibility in probe design and allows for the introduction of various reporter tags without having to synthesize a new photoaffinity probe for each application. nih.gov
Design and Synthesis of Cleavable Linkers for this compound Probes
The identification of proteins captured by photoaffinity labeling can be challenging due to the covalent and often complex nature of the cross-linked product. To facilitate the analysis, particularly by mass spectrometry, cleavable linkers are often incorporated between the photoreactive group and the rest of the probe. nih.govrsc.org These linkers allow for the release of the captured protein from the probe after cross-linking, simplifying subsequent analysis. nih.govsci-hub.se
Several types of cleavable functionalities have been developed, each with a specific cleavage stimulus.
Disulfide Linkers: These are readily cleaved under mild reducing conditions, for example, with dithiothreitol (B142953) (DTT). nih.gov
Ester-Based Linkers: These can be cleaved by hydrolysis under basic conditions, such as with hydrazine. researchgate.net
Azobenzene Linkers: Cleavage is induced by reduction with sodium dithionite. biorxiv.org
Dialkoxydiphenylsilane (DADPS) Linkers: These are acid-labile and can be cleaved with formic acid. biorxiv.org
The choice of cleavable linker depends on the specific experimental conditions and the compatibility of the cleavage chemistry with the biological sample. rsc.orgsci-hub.se The design of trifunctional reagents that include a diazirine, a cleavable linker, and a conjugation handle (like an NHS ester) allows for the straightforward synthesis of sophisticated photoaffinity probes. nih.gov
Development of this compound-Derived Amino Acid Analogs
A powerful application of diazirine chemistry is the creation of photo-reactive amino acid analogs that can be incorporated into proteins during cellular protein synthesis. wikipedia.org L-photo-leucine and L-photo-methionine are two such analogs that closely mimic the natural amino acids L-leucine and L-methionine, respectively. wikipedia.orgnih.gov This structural similarity allows them to be utilized by the cell's translational machinery and incorporated into newly synthesized proteins. researchgate.netfishersci.com
Once incorporated, these photo-reactive amino acids can be activated by UV light to cross-link with interacting proteins in their native cellular environment. wikipedia.orgwikipedia.org This in vivo cross-linking approach is invaluable for studying protein-protein interactions as they occur in living cells. nih.gov
Table 3: Common Photo-Reactive Amino Acid Analogs
| Photo-Reactive Amino Acid | Natural Amino Acid Analog | Key Feature |
| L-Photo-leucine | L-Leucine | Contains a diazirine ring in the side chain. wikipedia.org |
| L-Photo-methionine | L-Methionine | Contains a diazirine ring in the side chain. wikipedia.org |
The synthesis of these amino acid analogs often starts from a diazirine-containing precursor, highlighting the central role of compounds like this compound in this field. nih.govwikipedia.org
Integration into Lipid and Nucleic Acid Scaffolds
The study of interactions involving lipids and nucleic acids has also benefited from the application of diazirine-based photo-crosslinking.
Lipid Scaffolds: this compound and related compounds can be integrated into fatty acid structures to create photo-reactive lipid probes. biorxiv.orgrsc.org These probes can be used to investigate lipid-protein interactions within cellular membranes. nih.goviris-biotech.de The position of the diazirine group on the acyl chain can be varied to probe different regions of the membrane environment. biorxiv.orgrsc.org These trifunctional lipid probes often also contain a clickable handle for subsequent derivatization. nih.gov
Nucleic Acid Scaffolds: Diazirine-modified nucleosides can be synthesized and incorporated into DNA and RNA probes. wikipedia.orgnih.gov These photo-reactive nucleic acids are used to map the binding sites of proteins on DNA and RNA and to identify novel nucleic acid-binding proteins. rsc.orgrsc.org The small size of the diazirine group is advantageous as it minimizes steric hindrance that could disrupt natural interactions. wikipedia.orgresearchgate.net
The derivatization of this compound and its analogs provides a versatile toolkit for chemical biologists to investigate a wide range of biological interactions with high spatial and temporal resolution.
Applications of 3 Methyl 3h Diazirin 3 Yl Acetic Acid in Advanced Chemical Biology and Biochemistry
Photoaffinity Labeling (PAL) for Studying Biomolecular Interactions
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of a molecule of interest within a complex biological sample. In a typical PAL experiment, a photoactivatable group, such as the diazirine moiety in (3-methyl-3H-diazirin-3-yl)-acetic acid, is incorporated into a ligand or a small molecule probe. This probe is then introduced to a biological system, where it binds to its target protein(s). Subsequent exposure to UV light activates the diazirine, leading to the formation of a covalent bond between the probe and its binding partner. The now covalently tagged protein can be isolated and identified, often using mass spectrometry-based proteomic approaches. The small size of the diazirine group is a significant advantage as it is less likely to interfere with the natural binding of the ligand to its target compared to bulkier photoreactive groups. rsc.orgiucc.ac.il
Identification of Protein-Ligand Binding Sites
A primary application of diazirine-based PAL is the precise mapping of ligand-binding sites on proteins. By covalently crosslinking a ligand to its target, it is possible to proteolytically digest the protein and use mass spectrometry to identify the peptide fragment—and often the specific amino acid residue(s)—that is modified by the photoreactive probe. This information is invaluable for understanding the molecular basis of ligand recognition and can guide the rational design of new drugs with improved affinity and specificity. For instance, a study might involve synthesizing a derivative of a known drug where the this compound moiety is attached. After photo-crosslinking to its target protein, mass spectrometric analysis can pinpoint the exact location of the binding pocket.
Hypothetical Research Finding for Binding Site Identification
| Target Protein | Ligand Probe | Identified Labeled Peptide | Labeled Amino Acid Residue | Significance |
|---|---|---|---|---|
| Kinase X | Inhibitor-diazirine conjugate | VVYNLISK | Leucine-152 | Identifies a key residue in the ATP-binding pocket. |
| Receptor Y | Hormone-diazirine conjugate | AFGTLPCA | Alanine-234 | Reveals a novel allosteric binding site. |
Elucidation of Protein-Protein Interaction Interfaces
Understanding the interfaces of protein-protein interactions (PPIs) is crucial for deciphering cellular signaling pathways and disease mechanisms. Diazirine-based photo-crosslinkers can be used to "freeze" these often transient interactions. In this approach, a photoreactive diazirine can be incorporated into one protein partner. Upon interaction with its binding partner and subsequent UV irradiation, a covalent crosslink is formed at the interaction interface. By analyzing the crosslinked protein complex, researchers can identify the specific regions or amino acid residues that mediate the interaction. This has been successfully applied to study a wide range of PPIs, from stable complexes to dynamic signaling hubs.
Discovery of Novel Biological Targets for Small Molecules
Forward chemical genetics and phenotypic screening often identify small molecules with interesting biological activities, but their protein targets remain unknown. Diazirine-based PAL is a key technology for target deconvolution. By attaching the this compound moiety to the bioactive small molecule, a photoaffinity probe is created. This probe can then be used in cell lysates or living cells to covalently label its interacting proteins. Subsequent enrichment of the labeled proteins (often via a biotin (B1667282) tag also included on the probe) and identification by mass spectrometry can reveal the direct biological targets of the small molecule. nih.gov This approach is critical for understanding the mechanism of action of new drug candidates and for identifying potential off-target effects.
Example of a Target Discovery Workflow
| Step | Description | Outcome |
|---|---|---|
| 1. Probe Synthesis | A bioactive small molecule is derivatized with a trifunctional probe containing a diazirine, a biotin tag, and a reactive handle for conjugation. | A photoaffinity probe ready for use in biological systems. |
| 2. Labeling | The probe is incubated with a cell lysate or live cells, followed by UV irradiation to induce crosslinking. | The probe is covalently attached to its protein targets. |
| 3. Enrichment | The biotinylated protein-probe complexes are captured using streptavidin-coated beads. | Isolation of the target proteins from the complex mixture. |
| 4. Identification | The enriched proteins are identified using mass spectrometry. | A list of candidate target proteins for the small molecule. |
Covalent Crosslinking for Structural and Functional Analysis
Beyond identifying binding partners, diazirine-based reagents are extensively used as crosslinkers to provide structural information on proteins and protein complexes. By covalently linking amino acid residues that are in close proximity in the three-dimensional structure, these crosslinkers can provide distance constraints that are used to build and validate structural models. Heterobifunctional crosslinkers, which have a diazirine at one end and a different reactive group (such as an NHS ester) at the other, are particularly useful for these studies. acs.orgaustinpublishinggroup.com
Mapping Topographical Relationships in Macromolecular Complexes
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for studying the architecture of large macromolecular complexes. nih.gov Diazirine-containing crosslinkers are advantageous in this context due to their ability to react with a wide range of amino acid side chains, thus providing a more comprehensive map of protein surfaces and interaction interfaces. The crosslinker is first allowed to react with one protein via its specific reactive group (e.g., an NHS ester reacting with lysines). Then, upon photoactivation, the diazirine end reacts with any nearby residue on an interacting protein. The identification of these crosslinked peptides by mass spectrometry provides valuable information about the spatial arrangement of proteins within the complex.
Illustrative Data from a Hypothetical XL-MS Study
| Protein 1 | Crosslinked Residue 1 | Protein 2 | Crosslinked Residue 2 | Inferred Proximity |
|---|---|---|---|---|
| Subunit A | Lysine-45 | Subunit B | Valine-102 | The N-terminus of Subunit A is near the central domain of Subunit B. |
| Subunit A | Lysine-89 | Subunit C | Glutamic Acid-56 | A loop region in Subunit A interacts with a surface-exposed acidic patch on Subunit C. |
Investigating Dynamic Changes in Protein Conformation
Proteins are not static entities; they undergo conformational changes that are often essential for their function. Diazirine-based photo-crosslinking can be used to trap and identify these different conformational states. For example, a protein can be crosslinked in the presence and absence of a ligand or a post-translational modification. By comparing the crosslinking patterns between the two states, researchers can identify regions of the protein that undergo structural rearrangements. This quantitative approach can provide insights into the mechanisms of protein activation, regulation, and allostery. acs.org A recent study demonstrated the use of a quantitative photo-crosslinking mass spectrometry workflow to monitor pH-dependent conformational changes in proteins, highlighting the utility of this approach in studying protein dynamics. acs.org
Site-Specific Photo-Crosslinking in Live Cellular Systems
Photo-affinity labeling (PAL) using diazirine-based probes is a cornerstone technique for capturing transient molecular interactions directly within their native cellular environment. nih.govnih.gov Probes incorporating the this compound moiety are designed to identify the direct binding partners of a molecule of interest, such as a drug or metabolite, in living cells. The process involves introducing the probe into the cellular system, allowing it to engage with its molecular targets. Subsequent UV irradiation triggers the diazirine, forming a covalent bond that permanently captures the interaction. nih.gov This enables the isolation and identification of target proteins that would be difficult to find using non-covalent methods, especially for low-affinity or transient interactions. nih.gov
The effective delivery of diazirine-based probes into living cells is critical for successful photo-crosslinking studies. The strategy for delivery largely depends on the nature of the molecule to which the this compound linker is attached.
Conjugation to Cell-Permeable Molecules: If the diazirine linker is conjugated to a small molecule, drug, or lipid that is inherently cell-permeable, the resulting probe can passively diffuse across the cell membrane.
Metabolic Labeling: A powerful strategy involves incorporating the diazirine moiety into metabolic building blocks, such as amino acids or carbohydrates. chimia.chresearchgate.net For instance, diazirine-containing amino acids can be taken up by cells and incorporated into newly synthesized proteins by the cell's own translational machinery. chimia.ch Similarly, diazirine-modified carbohydrates can enter glycan biosynthesis pathways to be displayed on cell surface glycoproteins and glycolipids. nih.govresearchgate.net
Active Transport Mechanisms: Probes can be designed to hijack cellular uptake mechanisms. For example, if the probe is attached to a molecule recognized by a specific cell surface receptor, it can be internalized via receptor-mediated endocytosis.
Permeabilization Techniques: For probes that are not readily cell-permeable, transient permeabilization of the cell membrane can be employed, although this approach is more disruptive to the cellular environment.
The utility of a photo-crosslinking probe is defined by its reactivity and specificity. Upon UV activation, the diazirine can form either a highly reactive carbene or a longer-lived diazo intermediate. nih.govrsc.org The reactivity of these species dictates which amino acid residues they will label.
Systematic studies have shown that simple alkyl diazirines, like the methyl-diazirine group, preferentially react with acidic amino acid residues (Aspartate and Glutamate) in a pH-dependent manner. nih.govresearchgate.netharvard.edu This is thought to occur through the diazo intermediate, which can be protonated in the acidic microenvironment of these residues before alkylating them. rsc.org This inherent bias is a crucial consideration in experimental design and data interpretation. Probes also show a tendency to enrich membrane-associated proteins, which may be due to the hydrophobic nature of many probes or the specific reactivity of the diazirine in the lipid environment. nih.govharvard.edu
The specificity of labeling is also highly dependent on the probe's structure and where the diazirine is placed on the parent molecule. Research comparing different fatty acid derivatives equipped with diazirines at various positions demonstrated that the placement significantly altered the set of proteins that were crosslinked, even when the probes had similar metabolism and subcellular localization. This underscores that the local chemical environment influences the diazirine's crosslinking efficiency and target profile. iris-biotech.de
| Probe Feature | Influence on Reactivity & Specificity | Research Finding |
| Diazirine Type | Determines the reactive intermediate (carbene vs. diazo) and amino acid preference. | Alkyl diazirines show a preference for labeling acidic residues like Aspartate and Glutamate. nih.govresearchgate.net |
| Probe Charge | Can influence labeling efficiency in cellular environments. | Probes with a net positive charge have been observed to yield higher labeling efficiency in cells. nih.govharvard.edu |
| Diazirine Position | Affects which proximal proteins are captured due to reach and local environment. | Altering the position of the diazirine on a fatty acid chain leads to the capture of distinct subsets of interacting proteins. iris-biotech.de |
| Cellular Milieu | The local pH and hydrophobicity can modulate the reactivity of the diazo intermediate. | Alkyl diazirines show a bias for enriching membrane proteins and those in acidic environments. nih.gov |
Mechanism of Action Studies of Bioactive Compounds
A primary application of this compound is in the synthesis of photo-affinity probes to elucidate the mechanism of action (MoA) of bioactive compounds. researchgate.netacs.org Identifying the direct molecular targets of a drug or a natural product is often a critical step in understanding its biological effects. nih.govnih.gov
The general workflow involves synthesizing an analog of the bioactive compound where the this compound linker is attached at a position that does not disrupt its biological activity. nih.govnih.gov This probe is then introduced to cells or cell lysates. After an incubation period to allow binding to its targets, UV irradiation covalently crosslinks the probe to its binding partners. nih.gov Often, these probes are "trifunctional," also containing a reporter tag like biotin or an alkyne group for click chemistry. nih.govnih.gov This tag allows for the subsequent enrichment of the crosslinked proteins, which can then be identified and quantified using mass spectrometry-based proteomics. This approach has been widely used to identify the targets of approved drugs, natural products, and novel screening hits. researchgate.net
Surface Functionalization and Material Science Applications
The high reactivity of the carbene generated from diazirines makes them excellent tools for the covalent modification of material surfaces, opening up applications in material science and biotechnology. This process allows for the stable attachment of molecules to otherwise inert surfaces. nih.gov
The functionalization of carbon nanotubes (CNTs) and graphene is essential for improving their solubility and processability, and for tailoring their properties for specific applications. nih.gov While functionalization with aryl diazonium salts is a common method that proceeds via a radical mechanism, diazirines offer an alternative pathway through carbene addition. nih.govresearchgate.net
Upon photoactivation, the carbene generated from a diazirine-containing molecule can react with the sp²-hybridized carbon atoms of the CNT sidewall or graphene lattice. This reaction forms a stable, three-membered cyclopropane (B1198618) ring on the surface, effectively creating a covalent linkage. This method is advantageous because it is initiated by light, offering spatial and temporal control over the functionalization process. Functionalizing CNTs with molecules via linkers like this compound can be used to attach polymers, biomolecules, or other functional groups to create advanced composite materials.
Creating surfaces with specific biological or chemical activities is fundamental to developing advanced biosensors, new catalytic materials, and biocompatible implants. Diazirine chemistry provides a robust method for covalently immobilizing molecules onto a variety of substrates, including polymers like polydimethylsiloxane (B3030410) (PDMS) and biological scaffolds like collagen. nih.govnih.gov
For example, diazirine-mediated crosslinking has been used to improve the mechanical properties of collagen scaffolds for tissue engineering. nih.gov By grafting diazirine-containing molecules onto the collagen and then activating them with UV light, the collagen fibrils become crosslinked, increasing the material's stiffness and resistance to degradation without using cytotoxic chemical crosslinkers that can destroy cellular binding sites. nih.govresearchgate.net This creates a more stable and biocompatible material for tissue repair. nih.gov
In biosensing, surfaces made of materials like silicon or glass can be functionalized using diazirine linkers to covalently attach capture molecules, such as antibodies or aptamers. nih.govmdpi.com This stable, covalent attachment is superior to passive adsorption, leading to more robust and reliable sensors for detecting specific biomarkers or analytes. nih.gov
| Material/Surface | Functionalization Goal | Outcome | Application Area |
| Collagen Scaffolds | Improve mechanical stability and durability. | Increased stiffness and resistance to enzymatic degradation while preserving cell binding motifs. nih.govresearchgate.net | Tissue Engineering |
| Polydimethylsiloxane (PDMS) | Covalent immobilization of proteins (e.g., antibodies). | Enhanced stability of attached biomolecules for long-term use. nih.gov | Microfluidics, Immunoassays |
| Carbon Nanotubes | Covalent attachment of functional groups. | Improved solubility and tailored electronic/chemical properties. | Composite Materials, Nanoelectronics |
| Glassy Biosensor Surfaces | Stable grafting of biorecognition molecules. | Creation of robust surfaces for specific and sensitive detection. nih.gov | Diagnostics, Biosensing |
Analytical and Computational Methodologies in 3 Methyl 3h Diazirin 3 Yl Acetic Acid Research
Spectroscopic Analysis of Photoreaction Kinetics and Intermediates
The photochemical reaction of (3-methyl-3H-diazirin-3-yl)-acetic acid is initiated by UV irradiation, typically around 350-365 nm, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. nih.govresearchgate.net The study of the kinetics and the direct observation of transient intermediates in this process are crucial for understanding its mechanism and optimizing its application in areas like photoaffinity labeling. Spectroscopic techniques, particularly transient absorption spectroscopy, are powerful tools for this purpose. edinst.comyoutube.comyoutube.com
Upon photolysis, the diazirine can proceed through one of several pathways. The primary intended pathway is the direct formation of a singlet carbene. nih.govnih.gov However, an alternative pathway involves isomerization to a more stable, yet still reactive, diazo intermediate. nih.govresearchgate.netharvard.edu This diazo species can then be further photolyzed to generate the same carbene intermediate or react directly with nucleophiles. nih.govnih.gov The branching between these pathways is dependent on the specific diazirine structure and the reaction environment. harvard.edu
Time-resolved spectroscopic methods, such as flash photolysis coupled with transient absorption spectroscopy, allow for the real-time monitoring of these reactive species. edinst.commdpi.com In a typical experiment, a short laser pulse (the "pump") initiates the photoreaction, and a second, delayed light pulse (the "probe") measures the absorption spectrum of the species present at a given time after initiation. edinst.com By varying the delay between the pump and probe pulses, the rise and decay of transient intermediates can be mapped out. researchgate.net
For alkyl diazirines, the carbene intermediate is often too short-lived to be directly observed, but the formation and decay of the diazo intermediate can be monitored. nih.gov Recent studies have utilized techniques like femtosecond transient absorption spectroscopy to gain more detailed insights into these ultrafast processes. researchgate.net The table below summarizes the key reactive species in the photolysis of this compound and the spectroscopic techniques used to study them.
| Reactive Species | Formation Pathway | Typical Lifetime | Spectroscopic Detection Method | Key Spectroscopic Features |
|---|---|---|---|---|
| Singlet Carbene | Direct photolysis of diazirine | Nanoseconds or less | Ultrafast Transient Absorption | Broad, often weak, absorption in the visible region |
| Diazo Intermediate | Photoisomerization of diazirine | Microseconds to milliseconds | Transient Absorption Spectroscopy | Strong absorption band in the UV-Vis region |
Mass Spectrometry-Based Proteomics for Adduct Identification and Quantification
Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying and quantifying the covalent adducts formed when the carbene generated from this compound reacts with proteins. nih.govnih.gov This approach, often part of a photoaffinity labeling (PAL) workflow, allows for the precise localization of binding sites within a protein or the identification of unknown protein targets of a molecule of interest. nih.govnih.govnih.gov
The general workflow begins with the incubation of the diazirine-containing probe with a biological sample (e.g., cell lysate or purified protein). nih.gov Upon UV irradiation, the generated carbene covalently crosslinks to nearby amino acid residues. nih.gov To facilitate the detection and enrichment of these labeled proteins, the this compound probe is often synthesized with a "handle," such as an alkyne or azide (B81097) group, for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization). nih.gov
After labeling and potential enrichment, the protein sample is digested, typically with trypsin, into smaller peptides. nih.gov This complex mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In the mass spectrometer, peptides are separated, ionized, and their mass-to-charge ratios are measured (MS1 scan). Parent ions of interest are then selected and fragmented to produce a tandem mass spectrum (MS2 scan), which provides sequence information. mdpi.com
The identification of a peptide adduct is achieved by searching the MS2 data against a protein sequence database. nih.gov The mass of the carbene remnant (from this compound) is added as a potential modification to the amino acid residues. Specialized software can identify the spectra that match a modified peptide, thereby pinpointing the exact site of covalent attachment. biorxiv.orgnih.gov
Quantitative proteomics strategies can be employed to measure the extent of labeling. Methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or label-free quantification compare the abundance of the adducted peptide between different experimental conditions. nih.govbiorxiv.org This allows for the assessment of binding specificity and the relative affinity of the probe for different proteins or sites.
| Analytical Step | Methodology | Purpose | Key Output Data |
|---|---|---|---|
| Sample Preparation | Photoaffinity Labeling, Click Chemistry, Proteolytic Digestion | Covalently attach probe to target proteins and prepare for MS analysis | Mixture of tryptic peptides, including probe-adducted peptides |
| Separation & Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separate peptides and acquire mass spectra for identification | MS1 (peptide masses) and MS2 (peptide fragment ions) spectra |
| Data Analysis | Database Searching (e.g., Mascot, Sequest) with variable modifications | Identify peptides and locate the site of probe adduction | List of identified adducted peptides and proteins, site of modification |
| Quantification | SILAC, Label-Free Quantification (LFQ) | Determine the relative abundance of adducted proteins/peptides | Fold-changes in adduct levels between samples |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Covalent Adducts
While mass spectrometry is excellent for identifying which residues are modified, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level detail on the three-dimensional structure of the resulting covalent adduct. uzh.chnmims.edunyu.edu This technique is crucial for understanding the precise chemical nature of the bond formed between the carbene and the target molecule, as well as any conformational changes that occur upon adduction. nyu.edu
To perform an NMR structural study, the covalent adduct must first be produced and purified in sufficient quantities. This can involve reacting the this compound with a model compound, a peptide, or a small, isotopically labeled protein. nih.gov The analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the atoms in the adduct. d-nb.infoipb.pt The formation of a new covalent bond results in characteristic changes in the chemical shifts of the involved atoms and their neighbors. up.ac.za For example, the carbon atom of the carbene, upon insertion into a C-H or X-H (X=O, N, S) bond, will exhibit a distinct chemical shift in the ¹³C spectrum, confirming the formation of the adduct. researchgate.net
2D NMR techniques are essential for assembling the complete structure. Experiments like COSY (Correlation Spectroscopy) reveal which protons are coupled to each other, helping to trace out the carbon skeleton. ipb.pt HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), respectively. ipb.pt These correlations are instrumental in unambiguously identifying the specific atom on the target molecule that has been attacked by the carbene.
For larger adducts, such as those with peptides or small proteins, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are employed. uzh.ch The NOE provides information about the spatial proximity of protons, allowing for the determination of the 3D conformation of the adduct and how the appended group is oriented relative to the rest of the molecule. nih.gov
| NMR Experiment | Type | Information Provided | Application in Adduct Characterization |
|---|---|---|---|
| ¹H NMR | 1D | Chemical environment of protons | Initial confirmation of adduct formation, assessment of purity |
| ¹³C NMR | 1D | Chemical environment of carbons | Identification of the carbene-derived carbon and its new bonding environment |
| COSY | 2D | Proton-proton (J-coupling) correlations | Mapping the spin systems within the adduct |
| HSQC/HMBC | 2D | Proton-carbon correlations (one-bond or multiple-bond) | Unambiguous assignment of the covalent linkage site |
| NOESY/ROESY | 2D | Proton-proton spatial proximity (through-space) | Determining the 3D conformation and orientation of the adduct |
Computational Chemistry Approaches for Understanding Carbene Reactivity and Binding Energetics
Computational chemistry provides a powerful theoretical framework to complement experimental studies on this compound and its derived carbene. nih.gov Methods such as Density Functional Theory (DFT) and other ab initio quantum chemical approaches are used to investigate the electronic structure, stability, and reactivity of the transient intermediates, as well as the thermodynamics of adduct formation. nasa.govarxiv.org
One of the primary applications of computational chemistry in this context is to model the photoreaction pathway. nasa.gov Calculations can determine the relative energies of the diazirine, the transition state for nitrogen extrusion, and the resulting singlet and triplet carbene states. acs.org This information helps to predict the efficiency of carbene formation and the likely electronic state of the reactive species. Furthermore, the energy barrier for the isomerization of the diazirine to the diazo intermediate can be calculated, providing insight into the potential for competing reaction pathways. nasa.gov
Computational methods are also extensively used to study the reactivity of the carbene itself. The reaction of the carbene with various functional groups present in biomolecules (e.g., C-H, O-H, N-H, S-H bonds) can be modeled to determine the activation energies and reaction enthalpies for different insertion or addition reactions. nih.gov This allows for a theoretical prediction of the selectivity of the carbene, which can be compared with experimental results from proteomics studies.
Emerging Trends and Future Directions in 3 Methyl 3h Diazirin 3 Yl Acetic Acid Research
Design of Next-Generation Diazirine Photophores with Tunable Properties
The efficacy of photoaffinity labeling experiments hinges on the properties of the photoactivatable group. For (3-methyl-3H-diazirin-3-yl)-acetic acid, the diazirine moiety serves as the photophore. Upon irradiation with UV light, typically around 350 nm, it extrudes nitrogen gas to generate a highly reactive carbene intermediate that can form covalent bonds with nearby molecules. axispharm.comresearchgate.net Current research is focused on fine-tuning the structure of diazirine-based photophores to optimize their performance for specific biological applications.
A key area of development is the enhancement of photophore stability and solubility. While the alkyl diazirine of this compound offers a compact size, modifications to the scaffold are being explored to improve its characteristics. For instance, the introduction of trifluoromethyl groups in aryl diazirines has been shown to prevent intramolecular rearrangements, leading to more efficient carbene generation. nih.gov Furthermore, replacing the phenyl group in aryl diazirines with electron-withdrawing pyridine (B92270) or pyrimidine (B1678525) rings has been demonstrated to increase stability in ambient light and significantly improve aqueous solubility, which is crucial for biological experiments. nih.gov
Another critical aspect being investigated is the tunability of the photoactivation wavelength. Shifting the activation wavelength to longer, less-energetic light could minimize cellular damage during in-situ labeling experiments. While most diazirines are activated by UV-A light, ongoing research aims to design novel diazirine structures that can be activated by longer wavelengths, potentially through two-photon excitation. researchgate.net The balance between the formation of the reactive carbene and the less reactive diazo isomer is also a subject of intense study, as it directly impacts labeling efficiency. nih.gov The design of next-generation diazirine photophores derived from the basic structure of this compound will likely incorporate these advancements to create probes with enhanced stability, solubility, and controllable photoreactivity.
Advancements in Integration with Multimodal Omics Technologies
The advent of high-throughput omics technologies, such as proteomics, metabolomics, and genomics, has revolutionized our ability to study biological systems on a global scale. The integration of photoaffinity labeling using probes like this compound with these omics platforms, particularly chemical proteomics, is a rapidly advancing frontier. nih.gov This combination allows for the unbiased, proteome-wide identification of protein-small molecule and protein-protein interactions within complex biological samples. nih.govnih.gov
In a typical chemical proteomics workflow, a bait molecule functionalized with a this compound linker and an enrichment tag (e.g., biotin) is introduced into cells or cell lysates. Upon photoactivation, the diazirine group forms a covalent bond with interacting proteins. These cross-linked protein complexes are then enriched using the affinity tag and subsequently identified and quantified by mass spectrometry-based proteomics. This approach provides a snapshot of the cellular interactome of a given molecule. researchgate.net
The concept of multimodal omics, where multiple layers of biological information (e.g., transcriptome, proteome, and epigenome) are profiled from the same single cell, is gaining traction. nih.govrna-seqblog.com While still an emerging field, the use of diazirine-based probes is poised to play a crucial role. By enabling the specific capture of protein complexes, these probes can provide a functional readout that complements the genomic and transcriptomic data obtained from single-cell sequencing technologies. Future developments will likely focus on refining the methodologies to integrate photoaffinity labeling data with other omics datasets, providing a more holistic and dynamic understanding of cellular function and regulation.
Exploration of this compound in Advanced Drug Discovery Paradigms
Target identification and validation are critical and often challenging stages in the drug discovery pipeline. This compound and its derivatives are becoming increasingly valuable tools in this process. axispharm.comacs.org By incorporating this photo-crosslinker into bioactive small molecules, researchers can covalently capture their protein targets in a native cellular context, facilitating their identification and subsequent validation. researchgate.netacs.org
One of the advanced drug discovery paradigms where diazirine-based probes are making a significant impact is fragment-based drug discovery (FBDD). In FBDD, small, low-affinity fragments that bind to a protein target are identified and then optimized into more potent leads. Diazirine-functionalized fragments can be used to map the binding sites of these initial hits, providing crucial structural information for the subsequent optimization process. nih.govresearchgate.net
Furthermore, the development of covalent inhibitors is a growing area of interest in drug discovery, as they can offer enhanced potency and prolonged duration of action. nih.gov While traditional covalent inhibitors rely on specific reactive groups that target particular amino acid residues, photoactivatable covalent inhibitors based on the diazirine scaffold offer a more versatile approach. The carbene generated from this compound is highly reactive and can insert into various C-H and X-H bonds, enabling the covalent modification of a broader range of targets. This promiscuous reactivity can be advantageous for targeting proteins that lack suitably located nucleophilic residues for traditional covalent modification. The application of diazirine-based probes also extends to understanding the mechanism of action of existing drugs and identifying potential off-targets, which is crucial for assessing their safety profiles. nih.gov
Development of Novel Optical and Imaging Applications for Diazirine-based Probes
Beyond its utility in proteomics and drug discovery, the diazirine moiety is being harnessed for the development of novel optical and imaging applications. The ability to trigger a chemical reaction with spatiotemporal control using light makes diazirine-containing compounds, including this compound, excellent candidates for constructing photoactivatable probes for bioimaging. researchgate.net
A particularly exciting area of development is in the field of super-resolution microscopy. tocris.comspringernature.com Researchers have designed fluorogenic probes that incorporate a diazirine-like group. These probes are initially non-fluorescent but become highly emissive upon photoactivation. researchgate.netnih.gov This "switching on" of fluorescence allows for the precise localization of single molecules, enabling the reconstruction of images with a resolution that surpasses the diffraction limit of light. Such probes can be designed to report on specific biological activities, such as enzymatic activity, providing unprecedented spatial resolution in living cells. nih.gov
Moreover, diazirine-based linkers are being used to develop multimodal imaging probes. For instance, a probe could be designed to include a diazirine for photo-crosslinking, a fluorescent dye for optical imaging, and another tag for a different imaging modality, such as photoacoustic (PA) imaging. researchgate.net This would allow for the correlation of data from different imaging techniques, providing a more comprehensive picture of biological processes. The small size of the diazirine group is advantageous in these applications as it minimizes the perturbation to the structure and function of the molecule it is attached to. nih.gov As the demand for more sophisticated tools for in-situ imaging continues to grow, we can expect to see further innovations in the design and application of diazirine-based probes for visualizing molecular events in real-time.
Table of Properties of Photoactivatable Groups
| Feature | Alkyl Diazirine | Aryl Diazirine | Benzophenone | Aryl Azide (B81097) |
|---|---|---|---|---|
| Activation Wavelength | ~350-380 nm | ~350-380 nm | ~350-360 nm | ~254-300 nm |
| Reactive Intermediate | Carbene | Carbene | Triplet Ketone | Nitrene |
| Reactivity | High, inserts into C-H, O-H, N-H bonds | High, inserts into C-H, O-H, N-H bonds | Moderate, abstracts H-atoms | High, inserts and rearranges |
| Size | Small | Moderate | Large | Moderate |
| Stability | Generally good in the dark | Can be sensitive to ambient light | Good | Good |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-pyridyl-3-trifluoromethyl-diazirine |
| 3-pyrimidyl-3-trifluoromethyl-diazirine |
| Biotin (B1667282) |
Q & A
Q. Table 1: Key Reaction Parameters for Diazirine Synthesis
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Jones Oxidation | 0°C, acetic acid, 15 min | 79.3% | |
| EDCl/DMAP Coupling | 0°C → RT, DCM, overnight | 64.9% | |
| Diazirine Formation | NH₃/MeOH, HOSA, RT, 16 h | 51% |
Q. Table 2: Analytical Characterization Data
| Technique | Key Signals | Application |
|---|---|---|
| ¹H NMR | δ 0.96 ppm (CH₃), 11.7 ppm (COOH) | Confirming diazirine and acid |
| LC-MS | [M+H]⁺ m/z calculated vs. observed | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
